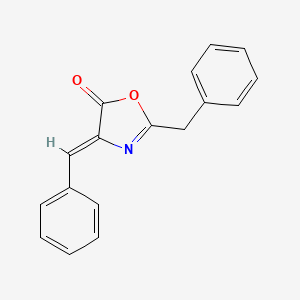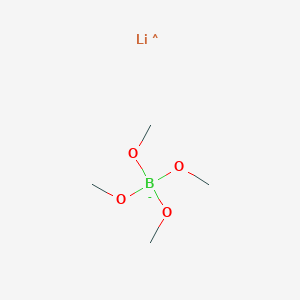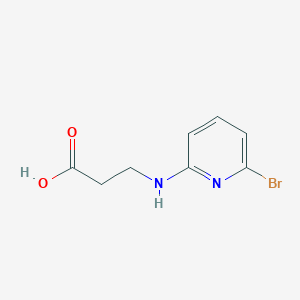
3-((6-Bromopyridin-2-yl)amino)propanoic acid
Overview
Description
3-((6-Bromopyridin-2-yl)amino)propanoic acid, or 6-Bromo-2-aminopropionic acid (6-BAPA), is a brominated organic compound with a wide range of applications in scientific research. It is a derivative of the amino acid, alanine, and is used as a precursor in the synthesis of a variety of compounds. 6-BAPA has been studied for its potential use in a variety of applications, including as an inhibitor of certain enzymes, a chelating agent, and as a fluorescent dye.
Scientific Research Applications
Amino Acid-Based Polymers for Biomedical Applications
Amino acid-based polymers, derived from natural amino acids, are biocompatible, biodegradable, and their degradation products are metabolizable, making them ideal for biomedical applications. For instance, poly(amino acid)s like poly(L-lysine), poly(L-glutamic acid), and poly(aspartic acid) are utilized in delivery systems for genes and drugs due to their ability to form highly branched structures, enhancing delivery efficiency and biocompatibility (Thompson & Scholz, 2021).
Advances in Amino Acid-Functionalized Quantum Dots
The functionalization of quantum dots with amino acids can significantly enhance their electronic and optical properties. Amino acid-functionalized quantum dots are highly soluble, sustainable, and biocompatible, making them suitable for various applications, including optoelectronic devices and biomedical imaging. The selection of specific amino acids for functionalization can be tailored based on desired applications, highlighting the versatility of amino acid-functionalized materials in scientific research (Ravi et al., 2021).
Bio-inspired Adhesives
Inspired by the adhesive properties of mussels, researchers have developed chitosan-catechol, a polymer conjugated with catechol to mimic the adhesive proteins found in mussels. This bio-inspired material demonstrates excellent hemostatic ability and tissue adhesion, making it a promising candidate for medical applications, such as wound healing patches and tissue sealants (Ryu, Hong, & Lee, 2015).
Synthesis and Applications of β-Amino Acid Derivatives
β-Amino acids and their derivatives play a significant role in drug research due to their biological relevance. Metathesis reactions, such as ring-closing metathesis (RCM) and cross metathesis (CM), are widely used for the synthesis of cyclic β-amino acids, which are crucial for the development of new pharmaceuticals (Kiss, Kardos, Vass, & Fülöp, 2018).
properties
IUPAC Name |
3-[(6-bromopyridin-2-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-2-1-3-7(11-6)10-5-4-8(12)13/h1-3H,4-5H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVZFZBEGRZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((6-Bromopyridin-2-yl)amino)propanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

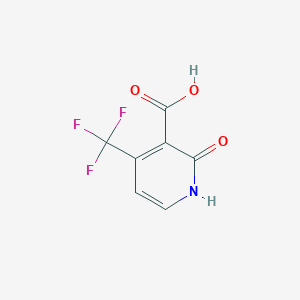
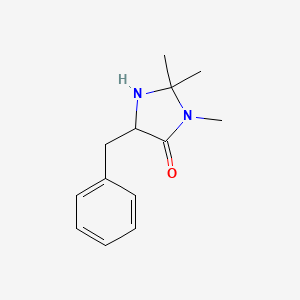
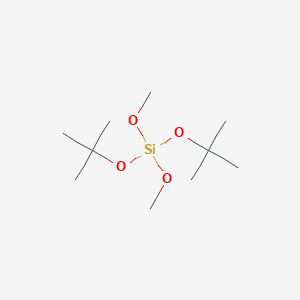
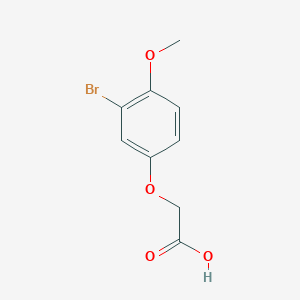
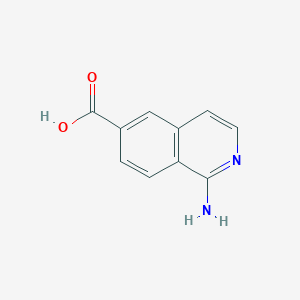
![4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B3150242.png)
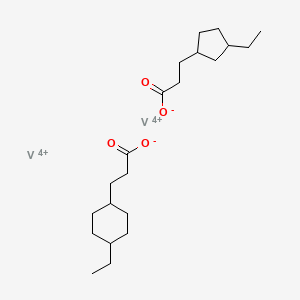
![2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B3150250.png)
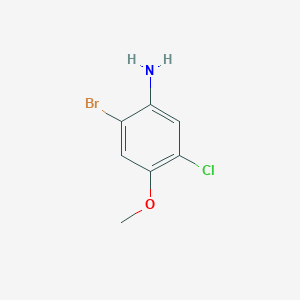
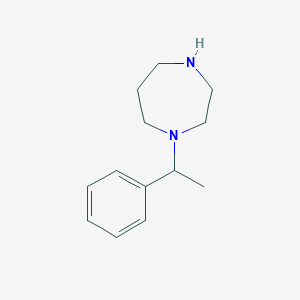
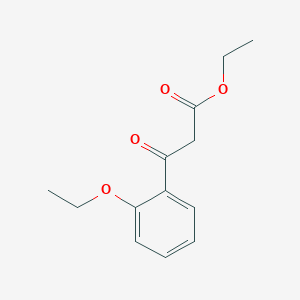
![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)
